Cas no 6134-53-8 (4-Bromo-2,3-dihydro-1H-indene)

4-Bromo-2,3-dihydro-1H-indene is a brominated indane derivative commonly used as an intermediate in organic synthesis and pharmaceutical research. Its fused bicyclic structure and bromine substituent make it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry and materials science. The compound's stability and reactivity enable selective functionalization, facilitating the development of indane-based scaffolds. Its well-defined molecular framework is advantageous for studying structure-activity relationships in drug discovery. The bromine atom also allows for further cross-coupling reactions, such as Suzuki or Heck reactions, enhancing its utility in synthetic applications. Proper handling and storage are recommended due to its halogenated nature.
4-Bromo-2,3-dihydro-1H-indene structure
4-Bromo-2,3-dihydro-1H-indene structure
商品名:4-Bromo-2,3-dihydro-1H-indene
CAS番号:6134-53-8
MF:C9H9Br
メガワット:197.071761846542
MDL:MFCD22059711
CID:1031692
PubChem ID:11745586

4-Bromo-2,3-dihydro-1H-indene 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2,3-dihydro-1H-indene
    • 1H-Indene, 4-bromo-2,3-dihydro-
    • 4-Brom-indan
    • 4-bromoindan
    • 4-bromo-indan
    • 4-BROMOINDANE
    • AGN-PC-00FAZO
    • CTK2E1951
    • PB24478
    • SureCN1513686
    • 6134-53-8
    • EN300-131727
    • DS-5287
    • CS-0028240
    • DTXSID60471696
    • SCHEMBL4358487
    • AKOS016013075
    • SY022574
    • SCHEMBL1513686
    • MFCD22059711
    • A856001
    • JCQMGSFTMQWFPE-UHFFFAOYSA-N
    • DB-340098
    • MDL: MFCD22059711
    • インチ: 1S/C9H9Br/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
    • InChIKey: JCQMGSFTMQWFPE-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC2=C1CCC2

計算された属性

  • せいみつぶんしりょう: 195.98877
  • どういたいしつりょう: 195.98876g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • ふってん: 248.1±29.0℃ at 760 mmHg
  • PSA: 0

4-Bromo-2,3-dihydro-1H-indene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D482829-1g
4-Bromo-2,3-dihydro-1H-indene
6134-53-8 95%+
1g
$125 2024-06-07
Enamine
EN300-131727-0.25g
4-bromo-2,3-dihydro-1H-indene
6134-53-8 95%
0.25g
$124.0 2023-02-15
Chemenu
CM108308-5g
1h-indene, 4-bromo-2,3-dihydro-
6134-53-8 95%+
5g
$*** 2023-05-30
Enamine
EN300-131727-10.0g
4-bromo-2,3-dihydro-1H-indene
6134-53-8 95%
10.0g
$1200.0 2023-02-15
TRC
B613450-100mg
4-Bromo-2,3-dihydro-1H-indene
6134-53-8
100mg
$ 210.00 2022-06-07
Chemenu
CM108308-25g
1h-indene, 4-bromo-2,3-dihydro-
6134-53-8 95%+
25g
$*** 2023-05-30
Chemenu
CM108308-100g
1h-indene, 4-bromo-2,3-dihydro-
6134-53-8 95%+
100g
$*** 2023-05-30
Alichem
A079000009-1g
4-Bromo-2,3-dihydro-1h-indene
6134-53-8 95%
1g
$394.07 2023-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB1131815-25G
4-bromo-2,3-dihydro-1H-indene
6134-53-8 97%
25g
¥ 14,520.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB1131815-5G
4-bromo-2,3-dihydro-1H-indene
6134-53-8 97%
5g
¥ 4,356.00 2023-04-04

4-Bromo-2,3-dihydro-1H-indene 関連文献

  • 1. Intramolecular nitrene insertions into aromatic and heteroaromatic systems. Part III. Photochemical decomposition of azido-indanes and azido-1,2-dihydrobenzocyclobutenes
    Robert N. Carde,Gurnos Jones J. Chem. Soc. Perkin Trans. 1 1975 519
  • 2. Indane 3a,4-oxide: formation by isomerisation of indane 3a,7a-oxide and confirmation of structure by an alternative synthesis
    Stephen G. Davies,Gordon H. Whitham J. Chem. Soc. Perkin Trans. 1 1978 1479

4-Bromo-2,3-dihydro-1H-indeneに関する追加情報

4-Bromo-2,3-Dihydro-1H-Indene: A Comprehensive Overview

4-Bromo-2,3-dihydro-1H-indene, also known by its CAS number CAS No. 6134-53-8, is a fascinating organic compound with a unique structure and a wide range of applications in various fields. This compound belongs to the class of indenes, which are bicyclic aromatic hydrocarbons with a five-membered ring fused to a three-membered ring. The presence of a bromine atom at the fourth position of the indene skeleton adds distinct chemical properties, making it an interesting subject for both academic and industrial research.

The synthesis of 4-bromo-2,3-dihydro-1H-indene has been extensively studied, with researchers exploring various methods to optimize its production. One of the most common approaches involves the bromination of indene derivatives using bromine in the presence of a catalyst. Recent studies have focused on improving the yield and purity of the compound by employing novel catalysts and reaction conditions. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high product quality.

In terms of physical and chemical properties, 4-bromo-2,3-dihydro-1H-indene exhibits a melting point of approximately 70°C and a boiling point around 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound is also known for its moderate stability under normal storage conditions, though it is recommended to keep it away from strong oxidizing agents to prevent degradation.

The applications of 4-bromo-2,3-dihydro-1H-indene span across multiple industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of complex molecules with potential therapeutic properties. For example, recent research has highlighted its role in the development of anti-inflammatory agents and antioxidants. Additionally, this compound is utilized in the electronics industry as a precursor for advanced materials such as organic light-emitting diodes (OLEDs) and semiconductors.

In recent years, there has been growing interest in understanding the environmental impact of 4-bromo-2,3-dihydro-1H-indene. Studies have shown that while it is not inherently hazardous under normal conditions, improper disposal or exposure to high temperatures can lead to the release of toxic byproducts. To address this concern, researchers are exploring eco-friendly synthesis methods and recycling strategies to minimize environmental footprint.

From a toxicological perspective, 4-bromo-2,3-dihydro-1H-indene has been subjected to various safety assessments. Acute toxicity studies indicate that it is relatively low in toxicity when handled appropriately. However, prolonged exposure or ingestion may cause adverse effects, particularly on the respiratory and digestive systems. Regulatory bodies have established guidelines for safe handling and storage to ensure worker safety and environmental protection.

The future outlook for 4-bromo-2,3-dihydro-1H-indene appears promising, with ongoing research focusing on expanding its applications and improving its production efficiency. Collaborative efforts between academia and industry are expected to yield innovative solutions that further enhance its utility across diverse sectors.

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Amadis Chemical Company Limited
(CAS:6134-53-8)4-Bromo-2,3-dihydro-1H-indene
A856001
清らかである:99%/99%
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価格 ($):480.0/1679.0